tert-butyl (2S)-2-(hexylcarbamoyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl (2S)-2-(hexylcarbamoyl)pyrrolidine-1-carboxylate is a compound that features a tert-butyl ester group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-(hexylcarbamoyl)pyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate and hexyl isocyanate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester group. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable method compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2S)-2-(hexylcarbamoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The tert-butyl group can be oxidized to form tert-butyl alcohol.
Reduction: The carbonyl group in the ester can be reduced to form the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and manganese catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the ester group.
Major Products
Oxidation: tert-Butyl alcohol
Reduction: Corresponding alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
tert-Butyl (2S)-2-(hexylcarbamoyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential role in biocatalytic processes and biosynthetic pathways.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-(hexylcarbamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group provides steric hindrance, which can influence the reactivity and stability of the compound. The pyrrolidine ring can interact with biological targets, potentially affecting enzyme activity and protein interactions .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2S)-2-(methylcarbamoyl)pyrrolidine-1-carboxylate
- tert-Butyl (2S)-2-(ethylcarbamoyl)pyrrolidine-1-carboxylate
- tert-Butyl (2S)-2-(propylcarbamoyl)pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl (2S)-2-(hexylcarbamoyl)pyrrolidine-1-carboxylate is unique due to the presence of the hexyl group, which provides additional hydrophobic interactions and can influence the compound’s solubility and reactivity compared to its shorter-chain analogs .
Properties
Molecular Formula |
C16H30N2O3 |
---|---|
Molecular Weight |
298.42 g/mol |
IUPAC Name |
tert-butyl (2S)-2-(hexylcarbamoyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H30N2O3/c1-5-6-7-8-11-17-14(19)13-10-9-12-18(13)15(20)21-16(2,3)4/h13H,5-12H2,1-4H3,(H,17,19)/t13-/m0/s1 |
InChI Key |
ATBWGZZXUHALPN-ZDUSSCGKSA-N |
Isomeric SMILES |
CCCCCCNC(=O)[C@@H]1CCCN1C(=O)OC(C)(C)C |
Canonical SMILES |
CCCCCCNC(=O)C1CCCN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
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